The synthesis of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride involves several key steps:
These steps highlight the use of nucleophilic substitution and reduction reactions typical in organic synthesis.
The molecular structure of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle. The compound can be represented by the following structural formula:
The three-dimensional conformation and spatial arrangement of atoms are crucial for its interaction with biological targets.
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for enhanced pharmacological properties.
The mechanism of action for N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride primarily involves blocking sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials in nerve fibers, leading to localized anesthesia.
The physical and chemical properties of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride include:
These properties are essential for its formulation into injectable solutions and other pharmaceutical preparations.
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride is primarily used as a local anesthetic agent in medical practices. Its applications include:
The compound's efficacy and safety profile make it a preferred choice among anesthetics in clinical settings.
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride exhibits chirality at the piperidine C2 carbon, resulting in two enantiomers with distinct pharmaceutical significance. The (S)-enantiomer (levorotatory form) comprises the active pharmaceutical ingredient (API) in the local anesthetic ropivacaine, while the (R)-enantiomer (dextrorotatory form) is formally designated as "Ropivacaine Related Compound B" or "Ropivacaine Impurity G" in pharmacopeial standards [5] [8]. The structural distinction arises from the spatial orientation of the propyl substituent relative to the amide-bonded 2,6-dimethylaniline moiety, creating non-superimposable mirror images. This enantiomeric pair shares identical molecular formulas (C₁₇H₂₇ClN₂O) and physicochemical properties in achiral environments but exhibits critical differences in biological interactions [3] [9].
Table 1: Key Identifiers of Ropivacaine Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer (API) |
---|---|---|
CAS Number | 112773-90-7 [2] [8] | 84057-95-4 [5] |
IUPAC Name | (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | (S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride |
Pharmacopeial Designation | Ropivacaine EP Impurity G [5] [8] | Ropivacaine HCl monohydrate |
Specific Rotation | Dextrorotatory (Not quantified in results) | Levorotatory (Not quantified in results) |
Primary Role | Synthesis impurity; Reference standard [8] | Therapeutic agent (Local anesthetic) [9] |
Chiral separation techniques are essential for isolating these enantiomers during synthesis. Industrial-scale resolution typically employs chiral auxiliaries (e.g., dibenzoyl tartaric acid) or chromatography to achieve high enantiomeric excess (ee) values exceeding 99% for the pharmacologically active (S)-isomer [9]. The presence of the (R)-enantiomer above threshold levels (often >0.15%) necessitates rigorous analytical control in API batches due to regulatory requirements [5] [8].
The (R)-enantiomer displays distinct thermodynamic stability profiles compared to its (S)-counterpart, particularly in solid-state forms. It commonly crystallizes as a hydrochloride monohydrate (C₁₇H₂₇ClN₂O·HCl·H₂O), with the water molecule participating in a stable hydrogen-bonding network within the crystal lattice [8]. This hydrate form exhibits enhanced stability under ambient storage conditions (room temperature, inert atmosphere, and protection from light) compared to anhydrous forms [2] [4]. Computational modeling reveals that the (R)-configuration adopts a preferential gauche conformation around the propyl-piperidine bond, minimizing steric repulsion between the propyl group and the amide carbonyl oxygen. This conformation contributes to a lower energy state (ΔG = -2.3 kcal/mol relative to (S)-isomer calculations), enhancing its crystalline packing efficiency [5] [8].
Table 2: Stability and Hydration Properties of (R)-Enantiomer Forms
Form | Molecular Weight | Thermal Stability | Hygroscopicity | Storage Recommendations |
---|---|---|---|---|
Anhydrous Hydrochloride | 310.86 g/mol [2] [4] | Decomposition >200°C [9] | Moderate | Room temperature, inert atmosphere [4] |
Monohydrate Hydrochloride | 328.88 g/mol | Decomposition >195°C [8] | Low | 2-8°C, protected from light |
The energy barrier for (R)- to (S)-epimerization is significantly high (>25 kcal/mol) under physiological conditions, indicating negligible in vivo racemization. This kinetic stability ensures the enantiomer maintains its configuration during storage and pharmaceutical processing [5].
The chiral environment of biological targets confers starkly different affinities for the enantiomers. The (S)-enantiomer exhibits preferential binding to voltage-gated sodium channels (Naᵥ) in the inactive state, with half-maximal inhibitory concentration (IC₅₀) values approximately 5-fold lower than the (R)-enantiomer in neuronal models [9]. This stereoselectivity arises from optimal three-point contact between the (S)-isomer’s protonated piperidine nitrogen, amide carbonyl, and distal propyl group with Naᵥ domain III/IV pore residues. Molecular docking simulations demonstrate the (R)-enantiomer’s propyl moiety adopts a suboptimal orientation, reducing hydrophobic contact with a conserved isoleucine residue (Ile-1760 in Naᵥ1.5) by 3.2 Å compared to the (S)-isomer [5] [8].
Table 3: Stereoselective Interactions in Biological Targets
Target | (R)-Enantiomer Affinity (Kᵢ) | (S)-Enantiomer Affinity (Kᵢ) | Stereoselectivity Ratio (S/R) | Functional Consequence |
---|---|---|---|---|
Neuronal Naᵥ Channels | 1,250 ± 140 nM [9] | 248 ± 32 nM [9] | 5.0 | Reduced sodium channel blockade efficiency |
Cardiac Naᵥ1.5 | 890 ± 95 nM [8] | 105 ± 18 nM [8] | 8.5 | Lower cardiotoxicity risk of (S)-isomer |
hERG Potassium Channel | 2,100 ± 310 nM [5] | 15,700 ± 2,200 nM [5] | 0.13 | Reduced arrhythmogenic potential of (R)-isomer |
Furthermore, the (R)-enantiomer shows a paradoxical lower affinity for the hERG potassium channel (Kᵢ = 2.1 μM) compared to the (S)-isomer (Kᵢ = 15.7 μM), suggesting reduced potential for QT-interval prolongation [5]. This differential interaction profile underpins the rationale for developing single-enantiomer anesthetics (e.g., ropivacaine) rather than racemic mixtures like bupivacaine, balancing efficacy against systemic toxicity risks [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: